molecular formula C12H15N5O B6957843 N-(1-ethyl-3,5-dimethylpyrazol-4-yl)pyridazine-4-carboxamide

N-(1-ethyl-3,5-dimethylpyrazol-4-yl)pyridazine-4-carboxamide

Cat. No.: B6957843
M. Wt: 245.28 g/mol
InChI Key: FFPGWAAXDDQHPD-UHFFFAOYSA-N
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Description

N-(1-ethyl-3,5-dimethylpyrazol-4-yl)pyridazine-4-carboxamide is a heterocyclic compound that features a pyrazole ring fused with a pyridazine ring

Properties

IUPAC Name

N-(1-ethyl-3,5-dimethylpyrazol-4-yl)pyridazine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-4-17-9(3)11(8(2)16-17)15-12(18)10-5-6-13-14-7-10/h5-7H,4H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPGWAAXDDQHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)NC(=O)C2=CN=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-3,5-dimethylpyrazol-4-yl)pyridazine-4-carboxamide typically involves the reaction of 1-ethyl-3,5-dimethylpyrazole with pyridazine-4-carboxylic acid or its derivatives under specific conditions. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-3,5-dimethylpyrazol-4-yl)pyridazine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-ethyl-3,5-dimethylpyrazol-4-yl)pyridazine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-ethyl-3,5-dimethylpyrazol-4-yl)pyridazine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylpyrazole-4-boronic acid pinacol ester
  • 4-Pyrazoleboronic acid pinacol ester
  • 1-Ethyl-1H-pyrazole-4-boronic acid pinacol ester

Uniqueness

N-(1-ethyl-3,5-dimethylpyrazol-4-yl)pyridazine-4-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

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